(1R,3S,4S,7S,8E,11S,12R)-4-Hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde (1R,3S,4S,7S,8E,11S,12R)-4-Hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde Ophiobolin C is a member of the ophiobolin class of phytotoxic metabolites produced by many species of the genus Bipolaris.
Brand Name: Vulcanchem
CAS No.: 19022-51-6
VCID: VC0100131
InChI: InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17?,19-,20+,21+,23-,24-,25+/m1/s1
SMILES: CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C
Molecular Formula: C25H38O3
Molecular Weight: 386.6 g/mol

(1R,3S,4S,7S,8E,11S,12R)-4-Hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde

CAS No.: 19022-51-6

Main Products

VCID: VC0100131

Molecular Formula: C25H38O3

Molecular Weight: 386.6 g/mol

(1R,3S,4S,7S,8E,11S,12R)-4-Hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde - 19022-51-6

CAS No. 19022-51-6
Product Name (1R,3S,4S,7S,8E,11S,12R)-4-Hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
Molecular Formula C25H38O3
Molecular Weight 386.6 g/mol
IUPAC Name (1R,3S,4S,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
Standard InChI InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17?,19-,20+,21+,23-,24-,25+/m1/s1
Standard InChIKey PLWMYIADTRHIMY-BNFAVABNSA-N
Isomeric SMILES C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C
SMILES CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C
Canonical SMILES CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C
Appearance White solid
Description Ophiobolin C is a member of the ophiobolin class of phytotoxic metabolites produced by many species of the genus Bipolaris.
Synonyms (1R,3aS,6aS,7R,9aR,10aS)-7-[(1S)-1,5-dimethyl-4-hexen-1-yl]-1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-1-hydroxy-1,9a-dimethyl-3-oxo-dicyclopenta[a,d]cyclooctene-4-carboxaldehyde
Reference The structure of zizannin-A and -B, C25-terpenoids isolated from Helminthosporium zizaniae. Nozoe S. et al. , Tetrahedron Lett. 1966, 7, 2211.Isolation and structure of antagonists of chemokine receptor (CCR5). Jayasuriya et al. , H. J. Nat. Prod. 2004, 67, 1036.The biology of ophiobolins. Au T.K. et al. , Life Sci. 2000, 67, 733. (Review).
PubChem Compound 6440957
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator